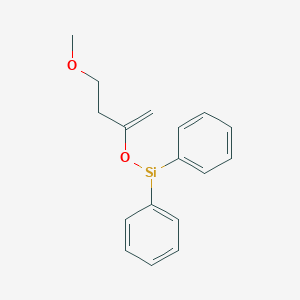
CID 78068806
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78068806” is a chemical entity of interest in various scientific fields. It is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78068806 involves specific organic reactions under controlled conditions. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often involve the use of specific reagents and catalysts to achieve the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These processes are designed to ensure the consistent production of high-purity compound, adhering to stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
CID 78068806 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve oxidizing agents like potassium permanganate, while reduction reactions may use reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
CID 78068806 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications.
Industry: this compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of CID 78068806 involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate these mechanisms and understand the compound’s effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
CID 78068806 can be compared with other similar compounds to highlight its unique properties. Some similar compounds include:
- CID 54615662
- CID 537118
- CID 3114
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and properties, which differentiate it from other compounds. These unique features make it valuable for specific applications and research studies.
Properties
Molecular Formula |
C17H19O2Si |
|---|---|
Molecular Weight |
283.42 g/mol |
InChI |
InChI=1S/C17H19O2Si/c1-15(13-14-18-2)19-20(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12H,1,13-14H2,2H3 |
InChI Key |
GOKFLDPVMGUDBJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(=C)O[Si](C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















